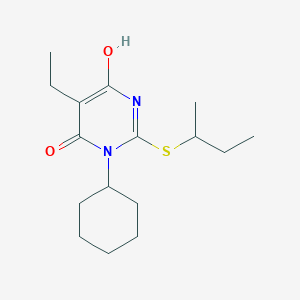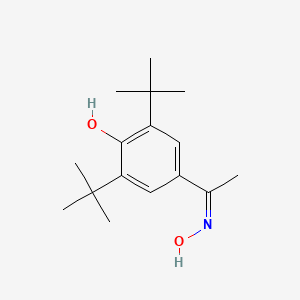
2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Descripción general
Descripción
2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, also known as KB-R7943, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a selective inhibitor of the reverse mode of NCX, which is responsible for pumping calcium out of cells. By inhibiting this process, this compound can increase intracellular calcium levels, which can have a range of effects on cellular function. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific amino acid residues in the NCX protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific research application. Some of the effects that have been observed include changes in calcium signaling, alterations in neurotransmitter release, and modulation of ion channel activity. This compound has also been shown to have neuroprotective effects in certain models of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its selectivity for the reverse mode of NCX. This allows researchers to specifically target this process and study its effects on cellular function. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several exciting future directions for research involving 2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the role of NCX in various disease states, including heart failure, stroke, and neurodegenerative disorders. This compound may also be useful in developing new therapies for these conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, the development of new synthetic methods for this compound may improve its accessibility and allow for more widespread use in scientific research.
Aplicaciones Científicas De Investigación
2-(sec-butylthio)-3-cyclohexyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone has been used in a wide range of scientific research applications, including studies of ion channels, neurotransmitters, and calcium signaling. This compound has been found to inhibit the reverse mode of the sodium-calcium exchanger (NCX), which is involved in regulating intracellular calcium levels. This makes this compound a valuable tool for studying the role of NCX in various physiological processes.
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-11(3)21-16-17-14(19)13(5-2)15(20)18(16)12-9-7-6-8-10-12/h11-12,19H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPNSDWBKKKEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2CCCCC2)SC(C)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725127.png)


![N-ethyl-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3725142.png)
![2-amino-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3725148.png)
![2-propoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725153.png)
![propyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725159.png)
![2-ethoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725165.png)
![tetrahydro-2-furanylmethyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3725170.png)
![5-ethyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3725182.png)
![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725186.png)
![2-[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B3725194.png)
![6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone](/img/structure/B3725201.png)

